Phosphinic acid, di-1-pyrrolidinyl-, anhydride

CAS No.: 51833-62-6

Cat. No.: VC19621169

Molecular Formula: C16H32N4O3P2

Molecular Weight: 390.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51833-62-6 |

|---|---|

| Molecular Formula | C16H32N4O3P2 |

| Molecular Weight | 390.40 g/mol |

| IUPAC Name | 1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine |

| Standard InChI | InChI=1S/C16H32N4O3P2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h1-16H2 |

| Standard InChI Key | KVQPGZLTFOPDRR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)P(=O)(N2CCCC2)OP(=O)(N3CCCC3)N4CCCC4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

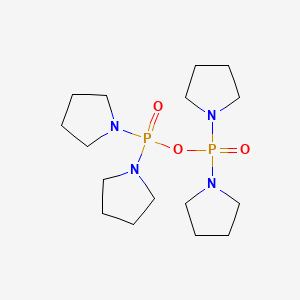

The compound’s IUPAC name, 1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine, reflects its intricate structure. It consists of two phosphorus atoms connected by an oxygen bridge (P–O–P), each bonded to pyrrolidine rings (five-membered saturated amines). The SMILES notation and InChIKey further clarify its connectivity . The symmetry in the molecule enhances its stability, as evidenced by its resistance to hydrolysis under mild conditions.

Table 1: Key Identifiers and Physical Properties

Synthesis and Reaction Mechanisms

Synthetic Routes

Phosphinic acid anhydrides are typically synthesized via hydrolysis of phosphinates or condensation reactions. For di-1-pyrrolidinylphosphinic anhydride, a plausible method involves:

-

Phosphinate Formation: Reacting pyrrolidine with phosphorus trichloride () to form a phosphinite intermediate.

-

Oxidation: Treating the phosphinite with an oxidizing agent (e.g., ) to yield the corresponding phosphinic acid.

-

Anhydride Formation: Dehydration of two phosphinic acid molecules using a coupling agent like (oxalyl chloride) or /TPPO (triphenylphosphine oxide) .

Source highlights the role of triphenylphosphine oxide (TPPO) in facilitating anhydride synthesis. The reaction mechanism involves:

-

Activation of the carboxylic acid (or phosphinic acid) by TPPO and oxalyl chloride.

-

Formation of a triphenylchlorophosphonium intermediate, detected via NMR at 63.19 ppm .

-

Subsequent acylation and elimination steps to generate the anhydride .

Optimization and Yield

Enzymatic hydrolysis (e.g., using α-chymotrypsin) offers higher yields under mild conditions (70–90%), whereas acidic hydrolysis requires elevated temperatures (80–120°C) and results in moderate yields (50–70%) . Industrial-scale synthesis often employs recyclable TPPO to reduce costs .

Physicochemical Properties

Spectroscopic Characterization

-

NMR: A singlet at 29.28 ppm confirms the presence of equivalent phosphorus atoms .

-

IR Spectroscopy: Peaks at 1250 cm (P=O stretch) and 950 cm (P–O–P asymmetric stretch) .

Applications in Synthetic Chemistry

Coupling Agent in Peptide Synthesis

Analogous to T3P® (propanephosphonic acid anhydride), this compound serves as a dehydrating agent in amide bond formation. Its advantages include:

Table 2: Comparison with Common Coupling Agents

| Reagent | Byproduct | Epimerization Risk | Scale Compatibility |

|---|---|---|---|

| DCC | DCU | High | Lab-scale |

| HBTU | HOBt | Moderate | Lab to pilot |

| Di-1-pyrrolidinylphosphinic anhydride | Low | Industrial |

Catalysis and Material Science

The compound’s phosphorus centers act as Lewis acid catalysts in Diels-Alder and Michael additions . Its pyrrolidine rings enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume